(Propylthio)acetic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (propylthio)acetic acid typically involves the reaction of propylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of Derivatives

Thioether-containing derivatives exhibit pH-dependent hydrolysis. For example, methyl thioacetate (MTA) hydrolyzes as follows:

Reaction :

Kinetic Parameters (MTA Hydrolysis) :

| pH | Temperature (°C) | Rate Constant (s<sup>-1</sup>) | Half-Life (h) |

|---|---|---|---|

| 2.5 | 30 | 3.2 × 10<sup>-6</sup> | 60.2 |

| 7.0 | 100 | 1.8 × 10<sup>-4</sup> | 1.1 |

| 10 | 160 | 7.5 × 10<sup>-3</sup> | 0.03 |

Data adapted from thioester studies . Free energy calculations (ΔG ≈ -51.7 kJ/mol at pH 2.5) confirm hydrolysis is thermodynamically favored .

Oxidation of the Thioether Group

The propylthioether moiety undergoes oxidation to sulfoxides or sulfones, though direct experimental data for this compound remains scarce. General pathways include:

Reagents :

-

Sulfoxides : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), meta-chloroperbenzoic acid (mCPBA).

-

Sulfones : Prolonged exposure to strong oxidizers like KMnO<sub>4</sub>.

Theoretical Considerations :

Sulfur’s electron-rich nature facilitates electrophilic oxidation. Steric hindrance from the propyl group may modulate reaction rates compared to simpler thioethers.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using hydride reagents:

Reagents :

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) in dry ether.

Mechanism :

Hydride attack at the carbonyl carbon generates an alkoxide intermediate, which protonates to yield the alcohol .

Substitution Reactions

The propylthio group participates in nucleophilic substitutions under basic conditions:

Example :

Conditions :

-

Requires strong bases (e.g., NaOH) to deprotonate nucleophiles.

-

Polar aprotic solvents (e.g., DMSO) enhance reactivity.

Decarboxylation

Under high-temperature or enzymatic conditions, decarboxylation eliminates CO<sub>2</sub>, forming propylthioethane:

Reaction :

Catalysts :

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity :

Research has indicated that (propylthio)acetic acid derivatives possess significant antimicrobial properties. A study demonstrated that novel derivatives exhibited activity against a range of bacteria, suggesting potential for use in developing new antimicrobial agents . -

Pharmaceutical Development :

The compound has been investigated for its role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have shown promise in drug formulations targeting specific diseases due to their enhanced solubility and bioavailability compared to traditional compounds . -

Metabolic Studies :

This compound has been utilized in metabolic studies to understand its effects on biological systems. It has been shown to influence metabolic pathways related to thyroid hormones, providing insights into its potential therapeutic roles . -

Hydrogel Formulations :

Recent advancements in hydrogel technology have incorporated this compound into formulations aimed at drug delivery systems. These hydrogels demonstrate improved stability and controlled release properties, making them suitable for various medical applications .

Industrial Applications

-

Chemical Intermediate :

In industrial settings, this compound can serve as an intermediate in the production of various chemical compounds, including pesticides and herbicides. Its reactivity allows for the synthesis of more complex molecules essential in agrochemical formulations. -

Flavoring Agents :

The compound's unique flavor profile makes it a candidate for use in food industries as a flavoring agent. Its derivatives are explored for enhancing flavors in processed foods and beverages . -

Cosmetic Applications :

Due to its antimicrobial properties, this compound is being studied for use in cosmetic formulations aimed at skin health. Its ability to inhibit microbial growth can enhance the shelf life and safety of cosmetic products .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Drug Delivery Systems

In a study focusing on drug delivery, hydrogels incorporating this compound were tested for their release profiles of therapeutic agents. The results showed a sustained release over time, with significant retention of bioactivity, suggesting a promising avenue for chronic disease management through localized therapy.

Mechanism of Action

The mechanism of action of (propylthio)acetic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the propylthio group can participate in nucleophilic and electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Thioacetic acid: Contains a thiol group attached to the acetic acid moiety.

Methylthioacetic acid: Contains a methylthio group instead of a propylthio group.

Ethylthioacetic acid: Contains an ethylthio group instead of a propylthio group.

Uniqueness

(Propylthio)acetic acid is unique due to the presence of the propylthio group, which imparts distinct chemical properties compared to other thioacetic acid derivatives. The longer alkyl chain in the propylthio group can influence the compound’s solubility, reactivity, and interactions with other molecules.

Biological Activity

(Propylthio)acetic acid, a compound related to propylthiouracil (PTU), has garnered attention in pharmacological research due to its biological activities, particularly in the context of thyroid hormone regulation and metabolic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

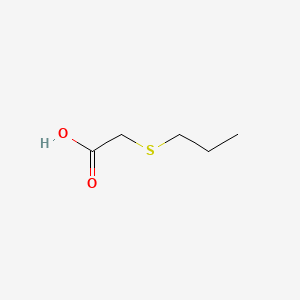

This compound is a thiol-containing carboxylic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 150.20 g/mol

The primary mechanism of action for this compound involves the inhibition of thyroid peroxidase, an enzyme critical for the synthesis of thyroid hormones. By inhibiting this enzyme, this compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased levels of these hormones in the bloodstream. This mechanism is similar to that of propylthiouracil, which is used clinically to manage hyperthyroidism.

Key Biological Effects

- Thyroid Hormone Regulation :

- Metabolic Impact :

Study 1: Thyroid Hormone Levels in Rats

A study conducted on rats assessed the impact of this compound on thyroid hormone levels. The results indicated a dose-dependent decrease in serum T4 levels following administration over several weeks. Notably, higher doses resulted in more pronounced reductions in both maternal and fetal thyroid hormone levels, suggesting potential developmental impacts on offspring .

| Dose (ppm) | Maternal T4 Levels | Fetal T4 Levels |

|---|---|---|

| 0.5 | Decreased | Decreased |

| 2 | Significant Decrease | Significant Decrease |

| 3 | Severe Decrease | Severe Decrease |

Study 2: Metabolomics Analysis

In a metabolomics study involving PTU, significant alterations in lipid profiles were observed after treatment. The study highlighted that acylcarnitines and triglycerides were notably lower in treated groups compared to controls, indicating a disruption in lipid metabolism associated with this compound exposure .

Therapeutic Applications

This compound has potential therapeutic applications primarily in the management of hyperthyroidism and related metabolic disorders. By effectively reducing thyroid hormone levels, it may serve as an alternative treatment option for patients who are intolerant to conventional therapies.

Properties

IUPAC Name |

2-propylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275608 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-60-6 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of (propylthio)acetic acid within a polypeptide structure contribute to its antibacterial activity?

A1: While the provided research doesn't directly investigate the mechanism of action of this compound itself, it highlights its role in creating a pH-responsive polypeptide. Specifically, this compound is part of a larger moiety, 1-(propylthio)acetic acid-3-octylimidazolium (POIM), which is conjugated to poly-L-lysine (PLL) alongside citraconic anhydride (CA). This modification results in a polypeptide (PLL-POIM-CA) that is stable at physiological pH but undergoes rapid cleavage in acidic environments like those found at bacterial infection sites [, ]. This pH-triggered cleavage exposes the POIM moiety, potentially contributing to the observed antibacterial activity. Further research is needed to elucidate the specific mechanism by which POIM interacts with bacterial cells.

Q2: What are the potential advantages of incorporating this compound into an antimicrobial polypeptide for wound healing applications?

A2: The research suggests that incorporating this compound within a polypeptide structure, as part of the POIM moiety, can be advantageous for wound healing applications due to several factors:

- Targeted delivery: The pH-responsive nature of the PLL-POIM-CA polypeptide allows for targeted activation at the acidic site of bacterial infection, potentially minimizing off-target effects on healthy tissues [].

- Broad-spectrum activity: The hydrolyzed PLL-POIM-CA polypeptide exhibits activity against both Gram-negative and Gram-positive bacteria, including the multidrug-resistant methicillin-resistant Staphylococcus aureus (MRSA) []. This broad-spectrum activity is crucial for addressing complex wound infections.

- Biocompatibility: Despite its potent antibacterial activity, PLL-POIM-CA demonstrates good biocompatibility with mouse fibroblast cells (L929) in vitro and improved hemocompatibility, highlighting its potential for safe use in vivo [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.